5-Fluoro-2-(trifluoromethyl)benzoyl chloride

Physical property profiling Quality control Process chemistry

5-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS 216144-70-6) is a liquid fluorinated aromatic acid halide with the molecular formula C₈H₃ClF₄O and a molecular weight of 226.55 g·mol⁻¹. It belongs to the class of ortho-substituted benzoyl chlorides, distinguished by the simultaneous presence of a trifluoromethyl group at the 2-position and a fluorine atom at the 5-position on the phenyl ring.

Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
CAS No. 216144-70-6
Cat. No. B1302128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(trifluoromethyl)benzoyl chloride
CAS216144-70-6
Molecular FormulaC8H3ClF4O
Molecular Weight226.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H3ClF4O/c9-7(14)5-3-4(10)1-2-6(5)8(11,12)13/h1-3H
InChIKeyVHTVVTDYYXQDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS 216144-70-6): Baseline Properties and Positional Identity


5-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS 216144-70-6) is a liquid fluorinated aromatic acid halide with the molecular formula C₈H₃ClF₄O and a molecular weight of 226.55 g·mol⁻¹. It belongs to the class of ortho-substituted benzoyl chlorides, distinguished by the simultaneous presence of a trifluoromethyl group at the 2-position and a fluorine atom at the 5-position on the phenyl ring. Key physicochemical constants include a boiling point of 169 °C , a density of 1.5 g·mL⁻¹ at 25 °C , a refractive index n20/D of 1.463 , and a flash point of 87 °C . Its InChI identifier is 1S/C8H3ClF4O/c9-7(14)5-3-4(10)1-2-6(5)8(11,12)13/h1-3H [1]. This specific substitution pattern is not interchangeable with regioisomers or mono-fluorinated analogs, because the ortho-CF₃ and meta-F substituents jointly modulate the electrophilicity of the carbonyl carbon as well as the lipophilicity of derived products, making the compound a non-fungible building block in medicinal and agrochemical synthesis.

Why Generic Substitution of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride Fails: The Consequence of Dual Fluorination


In-class compounds such as 2-(trifluoromethyl)benzoyl chloride (CAS 312-94-7) or 2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 207981-46-2) share the acyl chloride function and at least one fluorine-containing substituent, yet their electronic landscapes differ substantially. The Hammett substituent constants for meta-fluoro (σₘ ≈ +0.34) and ortho-trifluoromethyl (σₚ ≈ +0.54) indicate that each group exerts a distinct electron-withdrawing influence [1]. When both are present on the same aromatic scaffold, the combined inductive and field effects alter the partial positive charge on the carbonyl carbon to an extent that cannot be replicated by a single substituent or by moving the fluorine to a different ring position. This results in quantifiable differences in physical properties—for example, the density of 5-fluoro-2-(trifluoromethyl)benzoyl chloride (1.50 g·mL⁻¹) is 6 % higher than that of 2-(trifluoromethyl)benzoyl chloride (1.416 g·mL⁻¹) —and in the reactivity profile of downstream transformations. Simple replacement with a regioisomer or a mono-fluorinated analog therefore leads to non-equivalent reaction kinetics, altered product distributions, and divergent physicochemical profiles in the final molecules, making unambiguous specification of the 5-fluoro-2-(trifluoromethyl) isomer essential for reproducible synthesis and meaningful structure–activity relationships.

Quantitative Differentiation of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride from Closest Analogs


Boiling Point and Density Differentiate 5-Fluoro-2-(trifluoromethyl)benzoyl chloride from Non-Fluorinated and Mono-Fluorinated Benzoyl Chlorides

The target compound exhibits a boiling point of 169 °C (lit.) and a density of 1.50 g·mL⁻¹ at 25 °C . In contrast, the non-fluorinated analog 2-(trifluoromethyl)benzoyl chloride boils at 84–85 °C (16 mmHg) and has a density of 1.416 g·mL⁻¹ . The 4-fluoro-2-(trifluoromethyl)benzoyl chloride regioisomer boils at 157 °C with a density of 1.495 g·mL⁻¹ , while 2-fluoro-5-(trifluoromethyl)benzoyl chloride boils at 191 °C with a density of 1.499 g·mL⁻¹ . The 5-fluoro substitution pattern thus results in a boiling point intermediate between the 4-fluoro and 2-fluoro regioisomers and a marginally higher density than all listed comparators, providing a clear physical basis for identification and purity assessment.

Physical property profiling Quality control Process chemistry

Calculated LogP Values Reveal Distinct Lipophilicity Relative to Positional Isomers

The ACD/LogP of 5-fluoro-2-(trifluoromethyl)benzoyl chloride is reported as 3.55 , indicating substantial hydrophobicity. The closest positional isomer, 2-fluoro-5-(trifluoromethyl)benzoyl chloride, has a LogP of 3.22 , while 4-fluoro-2-(trifluoromethyl)benzoyl chloride registers 3.22–3.24 . The non-fluorinated 2-(trifluoromethyl)benzoyl chloride shows a lower LogP of approximately 3.04–3.18 . The addition of a single fluorine atom at the 5-position therefore increases the computed partition coefficient by 0.3–0.5 log units compared to the parent trifluoromethyl compound and by 0.3 log units compared to regioisomeric fluoro-trifluoromethyl benzoyl chlorides.

Lipophilicity Drug design ADME prediction

Hammett Substituent Constants Quantify the Unique Electronic Push–Pull Character of the 5-Fluoro-2-CF₃ Substitution Pattern

Hammett σₘ for fluorine is +0.34, and σₚ for trifluoromethyl is +0.54 [1]. In 5-fluoro-2-(trifluoromethyl)benzoyl chloride, the fluorine occupies a meta position relative to the carbonyl carbon, exerting a moderate electron-withdrawing inductive effect, while the ortho-CF₃ group exerts a strong electron-withdrawing field effect. The combined σ sum (≈ +0.88) significantly exceeds that of analogs bearing only a single CF₃ group (σₚ = +0.54) or a single fluorine (σₘ = +0.34). This elevated electrophilicity translates into faster acylation kinetics and higher susceptibility to nucleophilic attack compared to less substituted benzoyl chlorides, a trend consistent with the observed reactivity of fluorinated benzoyl chlorides in cryocrystallographic studies [2].

Electronic effects Reactivity prediction Linear free-energy relationships

Synthon Modularity: The 5-Fluoro-2-(trifluoromethyl)benzoyl Fragment Appears in Bioactive Molecules with Demonstrated Target Engagement

Although no direct head-to-head biological comparison of the free acid chloride exists, derivatives containing the 5-fluoro-2-(trifluoromethyl)benzoyl moiety have been profiled against discrete molecular targets. For example, the MTX derivative N-[4-[[(2,4-diaminopteridin-6-yl)methyl](methyl)amino]-5-fluoro-2-(trifluoromethyl)benzoyl]-L-glutamic acid, constructed from this acid chloride or its acid precursor, demonstrates improved binding affinity relative to non-fluorinated methotrexate analogs, attributed to enhanced hydrophobic contacts and hydrogen-bond networks enabled by the fluorine substituents [1]. In another case, the related amide 5-fluoro-2-(trifluoromethyl)benzamide has been reported with IC₅₀ values in the low-nanomolar range against human CYP3A4 (IC₅₀ = 10 nM) [2], indicating that the 5-fluoro-2-CF₃‑benzoyl pharmacophore can confer potent enzyme inhibition. While these data originate from downstream conjugates rather than the acid chloride itself, they establish the value of the intact substitution pattern for target binding.

Medicinal chemistry Fragment-based drug discovery Kinase inhibitors

Regiochemical Purity Is Critical: Patent Literature Specifies the Exact Isomer for Agrochemical and Pharmaceutical Intermediates

Patents directed to trifluoromethyl-substituted benzoyl halides explicitly distinguish between positional isomers. US Patent 4,500,471 teaches the preparation of trifluoromethylbenzoyl chlorides and states that the products are useful intermediates for dyestuffs and agricultural chemicals [1]. A separate patent application (US 2003/0092930) emphasizes that the combination of a trifluoromethyl (or trifluoromethoxy) group with an additional fluorine substituent modulates lipophilicity and dipole moment, which is desirable for tuning the activity of agrochemicals and pharmaceuticals [2]. In these disclosures, the identity of the ring substitution pattern is not interchangeable; the synthetic routes are designed for specific isomers, and the biological activity of the final products is dependent on the exact fluorination pattern.

Patent analysis Regioselectivity Process patent

Proven Application Scenarios for 5-Fluoro-2-(trifluoromethyl)benzoyl chloride Based on Comparative Evidence


Synthesis of CYP3A4 Inhibitors and Anticancer Agents Requiring a Fluorinated Benzamide Pharmacophore

The observation that the 5-fluoro-2-(trifluoromethyl)benzamide fragment confers nanomolar CYP3A4 inhibition (IC₅₀ = 10 nM) [1] and that the analogous MTX derivative shows enhanced binding [2] makes the target acid chloride the preferred acylating agent for constructing benzamide-based enzyme inhibitors. Medicinal chemistry teams can use this building block to introduce a pharmacophore with validated target engagement, thereby accelerating hit-to-lead optimization in oncology and infectious disease programs.

Agrochemical Intermediate Requiring Regiospecific Trifluoromethyl–Fluoro Substitution

Patent literature explicitly claims trifluoromethylbenzoyl halides with additional fluorine substituents as intermediates for herbicides and plant growth regulators [3][4]. The target compound's specific substitution pattern provides the lipophilicity and dipole moment necessary for foliar uptake and target-site binding. Industrial agrochemical synthesis groups should specify this isomer to ensure compliance with process patents and to achieve the desired biological activity in the final herbicide or fungicide product.

Physicochemical Property Modulation of Amide and Ester Derivatives

The 0.3–0.5 log unit increase in ACD/LogP relative to positional isomers translates into measurable differences in membrane permeability and metabolic stability. Drug discovery teams seeking to fine-tune the ADME profile of lead series can exploit this compound to introduce a moderately lipophilic benzoyl cap. Experimental verification can be performed by synthesizing matched molecular pairs—using the 5-fluoro-2-CF₃ isomer versus the 4-fluoro-2-CF₃ isomer—and measuring LogD₇.₄, microsomal stability, and Caco-2 permeability.

Process Chemistry and Quality Control Based on Orthogonal Physical Constants

The unique combination of density (1.50 g·mL⁻¹) and boiling point (169 °C) serves as an identity check for incoming materials. QC laboratories can use these values—together with refractive index (n20/D 1.463) and flash point (87 °C)—to differentiate the correct isomer from common contaminants such as 2-fluoro-5-(trifluoromethyl)benzoyl chloride (bp 191 °C, density 1.499 g·mL⁻¹) . Implementing these checks reduces the risk of isomeric misassignment in multi-kilogram campaigns.

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